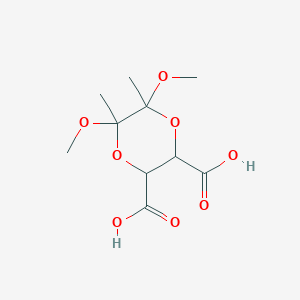
5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is a complex organic compound with the molecular formula C12H20O8. It is characterized by its unique structure, which includes a dioxane ring and multiple methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of the corresponding dicarboxylic acid. The reaction typically involves the use of methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and metabolic pathways. It can serve as a probe to investigate the activity of various enzymes.
Medicine: . Its derivatives may be used as drug candidates for the treatment of various diseases.
Industry: In the chemical industry, 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is used in the production of polymers and other materials. Its unique properties make it suitable for use in advanced material synthesis.
Mécanisme D'action
The mechanism by which 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Dioxane-2,3-dicarboxylic acid: A closely related compound with similar structural features but lacking the methoxy groups.
Dimethyl 1,4-dioxane-2,3-dicarboxylate: Another ester derivative with a similar core structure.
Uniqueness: 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid is unique due to its specific arrangement of methoxy groups and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
918827-57-3 |
|---|---|
Formule moléculaire |
C10H16O8 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14) |
Clé InChI |
RDQMREKYMOQHJP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(C(O1)C(=O)O)C(=O)O)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)




![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![Diethyl [(methylsulfanyl)(phenyl)methylidene]propanedioate](/img/structure/B15171279.png)




![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)

![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
